

Technical Guide: Physicochemical Properties and Synthetic Protocol of 9-(2-Biphenyl)-10-bromoanthracene

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Compound of Interest

Compound Name: 9-(2-Biphenyl)-10-bromoanthracene

Cat. No.: B1291625

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the synthesis of **9-(2-Biphenyl)-10-bromoanthracene**. This compound is of significant interest in materials science and organic electronics.

Core Physicochemical Data

The key quantitative data for **9-(2-Biphenyl)-10-bromoanthracene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Melting Point	148 °C	[1]
Molecular Formula	C ₂₆ H ₁₇ Br	[1] [2] [3] [4]
Molecular Weight	409.33 g/mol	[1] [2] [3] [4]
CAS Number	400607-16-1	[1] [2] [3]

Experimental Protocols

A plausible synthetic route to **9-(2-Biphenyl)-10-bromoanthracene** involves a Suzuki-Miyaura cross-coupling reaction. This section details the necessary experimental procedures.

Synthesis of 9,10-Dibromoanthracene (Precursor)

Materials:

- Anthracene
- Carbon tetrachloride
- Bromine

Procedure:

- Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.
- Slowly add bromine to the suspension while stirring vigorously in the cold.
- After the addition is complete, gently warm the mixture on a steam bath and continue heating at a gentle boil for one hour.
- Allow the mixture to cool, which will cause the crude 9,10-dibromoanthracene to precipitate.
- Filter the crude product, wash it with a small amount of cold carbon tetrachloride, and dry.
- For further purification, the crude product can be recrystallized from carbon tetrachloride to yield bright yellow needles.

Synthesis of 9-(2-Biphenyl)-10-bromoanthracene via Suzuki-Miyaura Coupling

Materials:

- 9,10-Dibromoanthracene
- 2-Biphenylboronic acid

- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Aqueous sodium carbonate solution (2M)
- n-Propanol
- Water
- Ethyl acetate
- Brine

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, combine 9,10-dibromoanthracene, 2-biphenylboronic acid, and n-propanol.
- Stir the mixture for approximately 15 minutes to allow for the dissolution of the solids.
- To this solution, add the palladium(0) catalyst, the 2M aqueous sodium carbonate solution, and deionized water.
- Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately one hour. The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature and add water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash them sequentially with a 5% sodium carbonate solution and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **9-(2-Biphenylyl)-10-bromoanthracene** can be further purified by recrystallization or column chromatography.

Melting Point Determination

Apparatus:

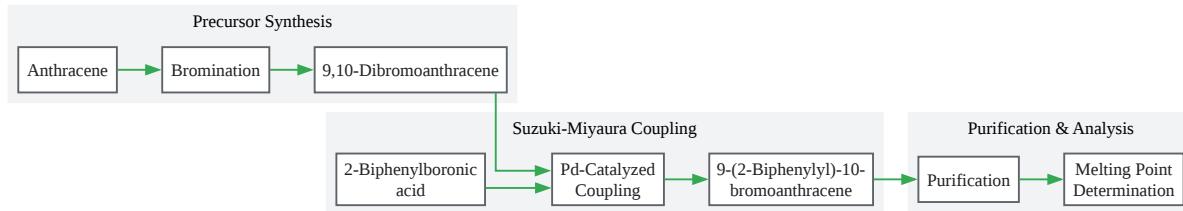
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

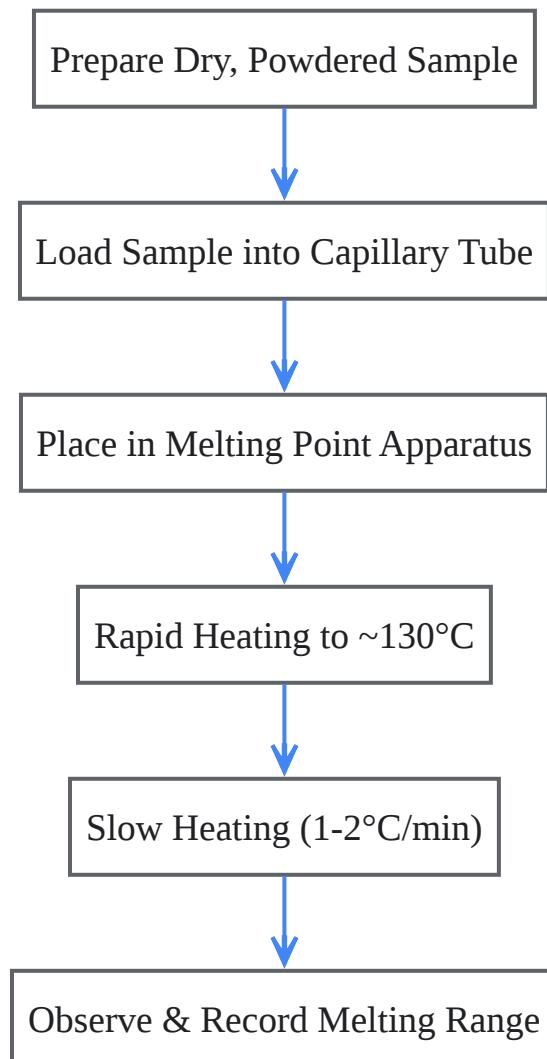
- Ensure the synthesized **9-(2-Biphenylyl)-10-bromoanthracene** is thoroughly dried and in a powdered form.
- Introduce a small amount of the powdered sample into the open end of a capillary tube.
- Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature about 15-20°C below the expected melting point of 148°C.
- Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

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Caption: Synthetic pathway for **9-(2-Biphenylyl)-10-bromoanthracene**.



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Caption: Workflow for melting point determination.

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